2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-
Brand Name:
Vulcanchem
CAS No.:
100466-03-3
VCID:
VC20767779
InChI:
InChI=1S/C22H23N3O/c26-22-23-20-11-4-5-12-21(20)25(22)19-13-16-24(17-14-19)15-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,19H,7,13-17H2,(H,23,26)
SMILES:
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4
Molecular Formula:
C22H23N3O
Molecular Weight:
345.4 g/mol
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-
CAS No.: 100466-03-3
Cat. No.: VC20767779
Molecular Formula: C22H23N3O
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100466-03-3 |
|---|---|
| Molecular Formula | C22H23N3O |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 3-[1-(4-phenylbut-3-ynyl)piperidin-4-yl]-1H-benzimidazol-2-one |
| Standard InChI | InChI=1S/C22H23N3O/c26-22-23-20-11-4-5-12-21(20)25(22)19-13-16-24(17-14-19)15-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,19H,7,13-17H2,(H,23,26) |
| Standard InChI Key | WBCKSDLJLBWFPY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator